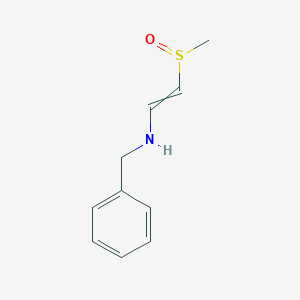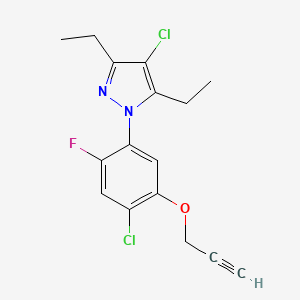
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a ketone group and an aldehyde group, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetone, followed by oxidation to introduce the ketone group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the oxidation step, and advanced purification techniques like chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Grignard reagents (RMgX) in anhydrous ether under reflux conditions.
Major Products Formed
Oxidation: 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanoic acid.
Reduction: 4-Methyl-5-hydroxy-2-(prop-1-en-2-yl)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanoic acid: An oxidized derivative with a carboxylic acid group.
4-Methyl-5-hydroxy-2-(prop-1-en-2-yl)hexanol: A reduced derivative with a secondary alcohol group.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: A structurally similar compound with a cyclohexene ring.
Uniqueness
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal is unique due to its combination of aldehyde and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
114050-61-2 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
4-methyl-5-oxo-2-prop-1-en-2-ylhexanal |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(6-11)5-8(3)9(4)12/h6,8,10H,1,5H2,2-4H3 |
Clé InChI |
QZSSGBRERFIGQN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C=O)C(=C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
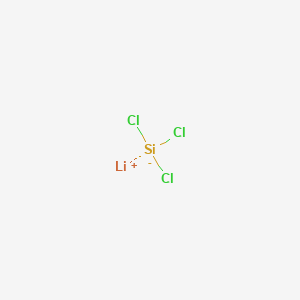
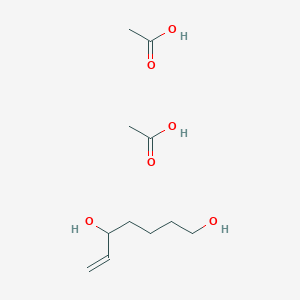
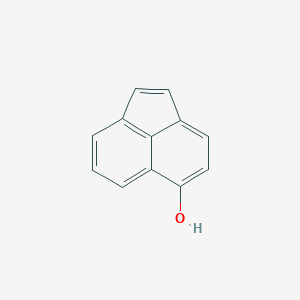
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)

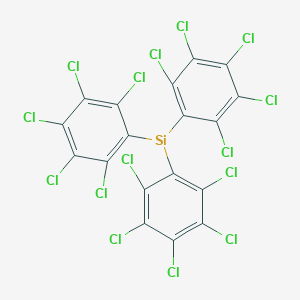
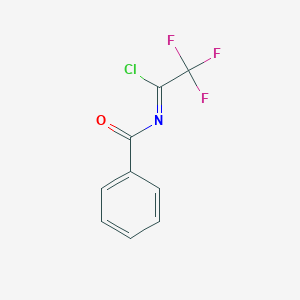
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
